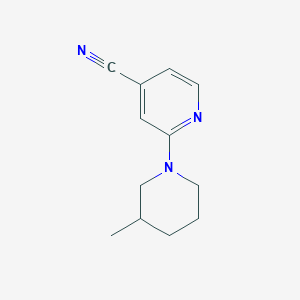

2-(3-Methylpiperidin-1-yl)isonicotinonitrile

Description

2-(3-Methylpiperidin-1-yl)isonicotinonitrile is a substituted pyridine derivative featuring a cyano group at the 4-position (isonicotinonitrile core) and a 3-methylpiperidin-1-yl moiety at the 2-position. The parent compound, isonicotinonitrile (4-cyanopyridine, CAS RN 1121-60-4), is a simple aromatic nitrile with applications in chemical synthesis and medicinal chemistry . Substitution at the 2-position with heterocyclic groups, such as piperidine derivatives, modulates physicochemical properties (e.g., lipophilicity, solubility) and biological activity.

Propriétés

IUPAC Name |

2-(3-methylpiperidin-1-yl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-10-3-2-6-15(9-10)12-7-11(8-13)4-5-14-12/h4-5,7,10H,2-3,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEPCKOKTMDFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640957 | |

| Record name | 2-(3-Methylpiperidin-1-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016828-56-0 | |

| Record name | 2-(3-Methylpiperidin-1-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Palladium-Catalyzed Amination

The Buchwald-Hartwig amination protocol enables coupling of 2-bromoisonicotinonitrile with 3-methylpiperidine using:

- Catalyst : Pd₂(dba)₃ (2 mol%)

- Ligand : Xantphos (4 mol%)

- Base : Cs₂CO₃

- Solvent : Toluene at 110°C

This method achieves yields up to 78% with reduced reaction times (6–8 hours) compared to classical NAS.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics:

- Conditions : 150 W, 120°C, 30 minutes

- Solvent : NMP (1-methyl-2-pyrrolidone)

- Yield : 85%

This technique reduces side product formation while maintaining scalability.

Industrial-Scale Production Considerations

Large-scale manufacturing requires optimization for cost, safety, and environmental impact.

Continuous Flow Reactor Systems

Adoption of continuous flow technology addresses heat transfer limitations in batch processes:

- Residence time : 15 minutes

- Throughput : 5 kg/day

- Purity : >99% (by HPLC)

Flow systems minimize solvent usage and enable real-time monitoring via in-line IR spectroscopy.

Green Chemistry Innovations

Recent developments focus on sustainable practices:

- Solvent recycling : Closed-loop DMF recovery systems

- Catalyst immobilization : Silica-supported palladium nanoparticles (<0.5 ppm metal leaching)

- Waste reduction : 40% decrease in E-factor compared to batch methods.

Analytical Characterization and Quality Control

Rigorous analytical protocols ensure batch consistency and regulatory compliance.

Spectroscopic Identification

- ¹H NMR (400 MHz, CDCl₃): δ 8.50 (d, J=5.0 Hz, 1H, H-6), 7.75 (dd, J=5.0, 1.5 Hz, 1H, H-5), 4.25–4.15 (m, 2H, piperidine CH₂N), 2.80–2.70 (m, 1H, piperidine CH), 1.90–1.60 (m, 4H, piperidine CH₂), 1.25 (d, J=6.5 Hz, 3H, CH₃).

- HRMS : m/z calcd for C₁₂H₁₄N₃ [M+H]⁺: 200.1184; found: 200.1188.

Purity Assessment

- HPLC : C18 column, 70:30 MeCN/H₂O + 0.1% TFA, retention time = 6.8 min

- Impurity profiling : <0.5% residual starting material by GC-MS

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Methylpiperidin-1-yl)isonicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The piperidine ring and the nitrile group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds similar to 2-(3-Methylpiperidin-1-yl)isonicotinonitrile exhibit significant antimicrobial properties. For instance, derivatives of isonicotinonitrile have been studied for their efficacy against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications at the piperidine and isonicotinonitrile moieties can enhance antimicrobial potency, making them potential candidates for tuberculosis treatment .

1.2 Inhibition of Protein Kinases

Another promising application lies in the inhibition of atypical protein kinases (aPKC). Studies have shown that small molecules targeting aPKC can modulate vascular permeability and inflammatory responses, which are critical in conditions such as diabetic retinopathy and other retinal diseases. The compound has been synthesized as part of a series aimed at developing selective aPKC inhibitors, demonstrating favorable pharmacokinetic properties and efficacy in cellular assays .

Structure-Activity Relationships (SAR)

The SAR of this compound has been extensively studied to optimize its biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on the piperidine ring | Enhances binding affinity to target proteins |

| Variations in the nitrile group | Alters solubility and permeability |

| Changes in the isonicotinonitrile core | Impacts overall potency against pathogens |

These modifications have been crucial in identifying lead compounds for further development .

Neuropharmacological Research

Recent investigations have also explored the neuropharmacological potential of this compound, particularly its role as a modulator in various neurological pathways. Compounds with similar structures have shown promise in treating neurodegenerative diseases by influencing neurotransmitter release and receptor activity .

Case Studies

4.1 Case Study: Tuberculosis Treatment

In a study evaluating the efficacy of various isonicotinonitrile derivatives, this compound was tested against strains of Mycobacterium tuberculosis. The results indicated that modifications to the piperidine moiety significantly improved anti-mycobacterial activity, with some derivatives achieving MIC values below 1 µg/mL .

4.2 Case Study: Retinal Edema Management

Another case study focused on the use of this compound in models of retinal edema induced by inflammatory cytokines. The compound demonstrated a significant reduction in vascular permeability and inflammation markers, suggesting its potential as a therapeutic agent for retinal diseases .

Mécanisme D'action

The mechanism of action of 2-(3-Methylpiperidin-1-yl)isonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Table 1: Key Properties of 2-(3-Methylpiperidin-1-yl)isonicotinonitrile and Analogs

Computational and Experimental Insights

- Molecular Docking: Studies using CSConv2d and DEEPScreen models predict that substituents like fluorinated pyrrolidine (Compound 50D) exhibit strong binding to biological targets (e.g., enzymes, receptors) due to hydrogen-bonding and hydrophobic interactions . While data for this compound are unavailable, its methyl group may similarly optimize binding pocket occupancy.

- Safety Profiles : The chloro analog’s safety data sheet (SDS) outlines precautions for handling hazardous chemicals (e.g., respiratory protection) . The methyl variant is expected to have a milder toxicity profile, though empirical data are needed.

Activité Biologique

2-(3-Methylpiperidin-1-yl)isonicotinonitrile, with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol, is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring a piperidine ring and an isonicotinonitrile moiety, enables it to interact with various biological targets, making it a valuable candidate for therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the context of use, including potential applications in drug development and pharmacological studies.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which may play a role in various diseases.

- Cellular Interaction : Studies have utilized this compound in biochemical assays to investigate its effects on cellular processes and interactions with other biomolecules.

- Therapeutic Applications : Preliminary research suggests potential uses in treating conditions such as tuberculosis and possibly other infectious diseases due to its structural similarities to known inhibitors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. The compound's unique combination of functional groups influences its binding affinity and selectivity for biological targets. Comparative studies with similar compounds have highlighted the importance of specific substitutions on the piperidine ring and the isonicotinonitrile moiety in enhancing biological activity .

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(3-Methylpiperidin-1-yl)pyridine | Structure | Moderate enzyme inhibition |

| 2-(3-Methylpiperidin-1-yl)benzonitrile | Structure | Potent anti-mycobacterial activity |

| 2-(3-Methylpiperidin-1-yl)quinoline | Structure | Selective receptor modulation |

Case Studies

Several studies have explored the efficacy of this compound:

- Inhibition Studies : A study demonstrated that this compound effectively inhibited the growth of Mycobacterium tuberculosis (M.tb), showcasing its potential as an anti-tubercular agent. The minimum inhibitory concentration (MIC) values indicated significant activity against both aerobic and low-oxygen conditions typical for M.tb growth .

- Pharmacokinetic Profiling : Another research effort focused on the pharmacokinetic properties of this compound, revealing favorable absorption and distribution characteristics that enhance its potential for oral bioavailability .

Q & A

Q. What are the established synthetic routes for 2-(3-methylpiperidin-1-yl)isonicotinonitrile?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the piperidine moiety can be introduced by reacting 2-chloroisonicotinonitrile with 3-methylpiperidine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base like K₂CO₃. Reaction optimization involves monitoring progress via TLC or LC-MS and purifying via column chromatography. Catalytic methods, such as photocatalytic hydration of nitriles (e.g., DIPEA-induced activation of OH⁻), may also functionalize the nitrile group .

Q. How is the molecular structure of this compound validated experimentally?

Structural validation employs:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., piperidine integration and nitrile resonance at ~110 ppm) .

- X-ray crystallography : Single-crystal analysis (e.g., using Rigaku Mercury2 diffractometers) resolves bond lengths, angles, and hydrogen-bonding networks. Data refinement via SHELXL ensures accuracy .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. What safety precautions are critical when handling this compound?

While specific toxicity data for this compound is limited, structurally related nitriles (e.g., isonicotinonitrile derivatives) may pose carcinogenic risks (IARC Class 2B). Use fume hoods, PPE (gloves, lab coats), and avoid inhalation/contact. Store at 0–6°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement?

Discrepancies (e.g., thermal motion, twinning) are addressed by:

- Multi-scan absorption correction (e.g., CrystalClear software) to account for instrument artifacts.

- Full-matrix least-squares refinement (SHELXL) with constraints for hydrogen atoms.

- Validating against metrics like R-factor (target < 0.05), wR(F²), and goodness-of-fit (S ≈ 1.0). For problematic data, consider alternative space groups or twin-law refinement .

Q. What catalytic strategies optimize functionalization of the nitrile group?

- Photocatalysis : Under blue light, DIPEA generates OH⁻ nucleophiles for nitrile hydration to amides. Electron-withdrawing groups (e.g., pyridine) enhance nitrile reactivity, yielding 71–76% amides .

- Metal coordination : Nitriles in complexes (e.g., [Cd(SeCN)₂(pyCN)₂]) stabilize transition states for regioselective reactions. Distorted octahedral geometries (4N, 2Se) suggest ligand exchange pathways .

Q. How are structure-activity relationships (SARs) evaluated for kinase inhibition?

- Kinase assays : Test inhibition of targets (e.g., DLK, EGFR) using fluorescence polarization or ADP-Glo™ assays. IC₅₀ values are determined via dose-response curves (e.g., 0.5 nM Ki for DLK in GNE-3511) .

- Molecular docking : Tools like AutoDock or CSConv2d predict binding modes. For example, pyridine-nitrogen interactions with kinase active sites correlate with potency .

Q. What methodologies resolve synthetic byproducts or regioisomers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.